molecular formula C5H7ClF3NO3S B8403326 4-Trifluoromethanesulfonylamino-butyryl chloride

4-Trifluoromethanesulfonylamino-butyryl chloride

Cat. No. B8403326
M. Wt: 253.63 g/mol
InChI Key: DEWMFXSFSOGGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138530B2

Procedure details

4-Trifluoromethanesulfonylamino-butyric acid methyl ester (0.42 g, 1.77 mmol) [example 212, step a] was taken up in methanol [2 mL] and 1N NaOH was added [2.66 mL] and stirred for 2 hours. 1N HCl was added and the product was extracted with ethyl acetate, dried with magnesium sulfate and evaporated. The crude product (0.13 g, 0.57 mmol) was dissolved in dichloromethane/DMF [1 mL/1 drop] and thionyl chloride (0.08 mL, 1.14 was added. The reaction was stirred at room temperature for 2 hours and then evaporated and used directly in the next step.
Name
4-Trifluoromethanesulfonylamino-butyric acid methyl ester
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0.13 g
Type
reactant
Reaction Step Four
Name
dichloromethane DMF
Quantity
1 mL
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][CH2:5][CH2:6][NH:7][S:8]([C:11]([F:14])([F:13])[F:12])(=[O:10])=[O:9].[OH-].[Na+].Cl.S(Cl)([Cl:21])=O>CO.ClCCl.CN(C=O)C>[F:12][C:11]([F:14])([F:13])[S:8]([NH:7][CH2:6][CH2:5][CH2:4][C:3]([Cl:21])=[O:2])(=[O:10])=[O:9] |f:1.2,6.7|

Inputs

Step One
Name
4-Trifluoromethanesulfonylamino-butyric acid methyl ester
Quantity
0.42 g
Type
reactant
Smiles
COC(CCCNS(=O)(=O)C(F)(F)F)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
crude product
Quantity
0.13 g
Type
reactant
Smiles
Name
dichloromethane DMF
Quantity
1 mL
Type
catalyst
Smiles
ClCCl.CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Six
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC(S(=O)(=O)NCCCC(=O)Cl)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.